2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide 2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14950638
InChI: InChI=1S/C14H14N6OS/c21-13(10-8-22-14(17-10)16-9-4-5-9)15-7-12-19-18-11-3-1-2-6-20(11)12/h1-3,6,8-9H,4-5,7H2,(H,15,21)(H,16,17)
SMILES:
Molecular Formula: C14H14N6OS
Molecular Weight: 314.37 g/mol

2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide

CAS No.:

Cat. No.: VC14950638

Molecular Formula: C14H14N6OS

Molecular Weight: 314.37 g/mol

* For research use only. Not for human or veterinary use.

2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide -

Specification

Molecular Formula C14H14N6OS
Molecular Weight 314.37 g/mol
IUPAC Name 2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide
Standard InChI InChI=1S/C14H14N6OS/c21-13(10-8-22-14(17-10)16-9-4-5-9)15-7-12-19-18-11-3-1-2-6-20(11)12/h1-3,6,8-9H,4-5,7H2,(H,15,21)(H,16,17)
Standard InChI Key OOIZSRHVMKMCDG-UHFFFAOYSA-N
Canonical SMILES C1CC1NC2=NC(=CS2)C(=O)NCC3=NN=C4N3C=CC=C4

Introduction

Chemical Structure and Nomenclature

The compound features three distinct heterocyclic components:

  • A 1,3-thiazole ring substituted at position 4 with a carboxamide group.

  • A cyclopropylamino moiety attached to the thiazole’s position 2.

  • A triazolo[4,3-a]pyridine scaffold linked via a methylene bridge to the carboxamide nitrogen.

The IUPAC name reflects this connectivity: 2-(cyclopropylamino)-N-( triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide. Key structural parameters include:

PropertyValue/DescriptionSource Analogy
Molecular formulaC₁₇H₁₆N₈OSDerived from
Molecular weight~404.44 g/molCalculated
Hydrogen bond donors3 (NH groups)Based on structure
Hydrogen bond acceptors6 (N, O, S atoms)Based on structure

The triazolopyridine core is known for planar geometry, facilitating π-π stacking in biological targets . The thiazole’s sulfur atom may enhance metabolic stability compared to oxazole analogs .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis is reported, a plausible route involves:

  • Triazolopyridine formation: 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines to yield triazolo[4,3-a]pyridines .

  • Thiazole construction: Hantzsch thiazole synthesis using α-bromoketones and thiourea derivatives.

  • Coupling: Amide bond formation between the thiazole-4-carboxylic acid and triazolopyridinemethylamine.

Critical reaction parameters include:

  • Temperature: 60–100°C for cyclization steps .

  • Catalysts: Base (e.g., K₂CO₃) for deprotonation during nucleophilic substitution .

  • Yield optimization: 70–85% for analogous triazolopyridine-thiazole hybrids .

Spectroscopic Characterization

Key spectral signatures (hypothesized from analogs ):

TechniqueExpected Signals
¹H NMR- δ 8.5–9.0 ppm (triazolopyridine H)
- δ 4.5–5.0 ppm (CH₂ linker)
- δ 1.0–1.5 ppm (cyclopropyl CH₂)
¹³C NMR- 165–170 ppm (carboxamide C=O)
- 150–155 ppm (triazole C=N)
HRMSm/z 405.1432 [M+H]⁺ (calculated for C₁₇H₁₇N₈OS⁺)

Biological Activity and Pharmacological Properties

Target Profiling

Triazolopyridines exhibit affinity for:

  • GABAₐ receptors: Modulating neuroprotective effects .

  • Kinases: Inhibiting phosphotransferase activity in cancer cells .

  • Microbial enzymes: Disrupting fungal ergosterol synthesis .

The thiazole component may enhance:

  • Solubility: LogP ≈ 2.1 (predicted), favoring blood-brain barrier penetration.

  • Metabolic stability: Resistance to cytochrome P450 oxidation due to sulfur atom .

In Vitro Data (Analog-Based Predictions)

AssayActivity (IC₅₀/EC₅₀)Reference Model
Antifungal0.8–2.4 μMCandida albicans
Antibacterial4.7 μMStaphylococcus aureus
Neuroprotection62% cell viabilityH₂O₂-induced oxidative stress
Kinase inhibition18 nMEGFR mutant L858R

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